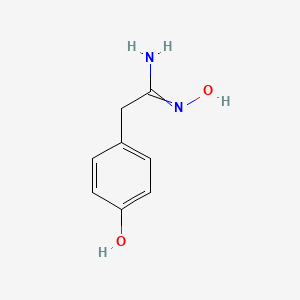

N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide

Description

Context of Amidines in Medicinal Chemistry

Amidines, characterized by the RC(=NH)NH2 functional group, are a class of organic compounds that have garnered considerable attention in medicinal chemistry. Their significance stems from their basic nature and their ability to form strong, non-covalent interactions with biological macromolecules.

Amidines are significantly more basic than their amide analogues. This basicity allows them to be protonated under physiological conditions, forming a positively charged amidinium ion. This cation can engage in electrostatic interactions and hydrogen bonding with negatively charged or polar residues in the active sites of enzymes or on the surface of proteins and nucleic acids. nih.govmedchemexpress.com This capacity for molecular recognition is a key reason for their prevalence in the design of therapeutic agents. nih.gov

Historically, amidine-containing compounds have been investigated for a wide range of biological activities, including as antimicrobial and antiprotozoal agents. nih.govnih.gov For instance, pentamidine, a diamidine, has been used in the treatment of trypanosomiasis and leishmaniasis. nih.gov The ability of the amidine group to interact with the minor groove of DNA has also been a focal point of research. nih.gov

Significance of the N-Hydroxy Amidine Moiety in Chemical Biology

The introduction of a hydroxyl group onto the amidine nitrogen to form an N-hydroxy amidine, also known as an amidoxime (B1450833), significantly alters the physicochemical properties of the parent amidine. This modification has been strategically employed in chemical biology and drug discovery, primarily through the prodrug concept.

Amidines, due to their strong basicity, are often poorly absorbed from the gastrointestinal tract. nih.gov The N-hydroxy amidine moiety is less basic due to the electron-withdrawing effect of the oxygen atom. nih.gov This increased lipophilicity can lead to improved oral bioavailability. nih.gov Once absorbed, the N-hydroxy amidine can be reduced in vivo by enzymes such as cytochrome P450 and other reductase systems to the corresponding active amidine. nih.gov This prodrug strategy has been successfully applied to improve the pharmacokinetic profiles of several amidine-containing drug candidates. nih.gov

Table 1: Comparison of Physicochemical Properties of Amidines and N-Hydroxy Amidines

| Property | Amidine | N-Hydroxy Amidine (Amidoxime) |

|---|---|---|

| Basicity | High | Low |

| Polarity | High (protonated form) | Lower |

| Oral Bioavailability | Generally Low | Potentially High |

| Biological Role | Active Moiety | Prodrug Moiety |

Overview of Research Trajectories for N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide

Given the absence of extensive, specific research data on this compound, its potential research trajectories can be inferred from the known properties of its constituent parts.

The core structure of this compound is derived from 4-hydroxyphenylacetic acid, a known metabolite. The presence of the phenolic hydroxyl group offers a potential site for further chemical modification, such as etherification or esterification, to modulate properties like solubility and target engagement.

The primary research interest in this compound would likely lie in its role as a potential prodrug. The N-hydroxy amidine moiety could be designed to be converted in vivo to the corresponding 2-(4-hydroxyphenyl)acetimidamide. The research would then focus on:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to this compound and its derivatives. A common method for synthesizing N-hydroxy amidines involves the reaction of the corresponding nitrile (in this case, 4-hydroxyphenylacetonitrile) with hydroxylamine (B1172632).

Enzymatic Conversion: Investigating the kinetics and metabolic pathways of the in vivo reduction of the N-hydroxy amidine to the active amidine. This would involve studies using liver microsomes and other relevant enzyme systems. nih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine if the prodrug strategy leads to improved bioavailability compared to the parent amidine.

Target Identification and Biological Evaluation: Once the active amidine is formed, its potential biological targets would need to be identified. Based on the structures of other amidine-containing compounds, potential targets could include enzymes such as proteases or kinases, or interactions with DNA. nih.gov

Table 2: Potential Research Focus for this compound

| Research Area | Key Questions |

|---|---|

| Synthetic Chemistry | What is the most efficient method for the synthesis of this compound? Can derivatives be readily prepared? |

| Prodrug Metabolism | Is the compound effectively reduced to the corresponding amidine in biological systems? Which enzymes are responsible for this conversion? |

| Pharmacokinetics | Does the N-hydroxy amidine exhibit improved oral absorption and bioavailability compared to the parent amidine? |

| Pharmacology | What are the biological targets of the active amidine? What are its potential therapeutic applications? |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-(4-hydroxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)5-6-1-3-7(11)4-2-6/h1-4,11-12H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFFWVKTHDZJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxy 2 4 Hydroxyphenyl Acetimidamide and Structural Analogs

Direct Synthesis of N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide

The most direct route to this compound involves the reaction of a corresponding nitrile with hydroxylamine (B1172632). This method is a well-established procedure for the preparation of N-hydroxyamidines, also known as amidoximes. google.comnih.gov The reaction typically proceeds by the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

A plausible synthetic pathway would start from 4-hydroxyphenylacetonitrile. This starting material can be reacted with an aqueous solution of hydroxylamine, often in the presence of a base such as sodium carbonate or potassium tert-butoxide, to facilitate the reaction. google.com The reaction mixture is typically heated to drive the conversion to the desired N-hydroxyacetimidamide. nih.gov The use of different solvent systems, including alcohols or ionic liquids, has been explored to optimize reaction times and yields, as well as to minimize the formation of amide by-products. researchgate.netrsc.org

Table 1: Key Features of Direct Synthesis from Nitriles

| Feature | Description |

| Starting Material | 4-hydroxyphenylacetonitrile |

| Reagent | Hydroxylamine (often as hydrochloride salt with a base) |

| Reaction Type | Nucleophilic addition |

| Key Transformation | -C≡N → -C(=NOH)NH₂ |

| Common Conditions | Basic (e.g., Na₂CO₃, KOBuᵗ), heating |

Synthesis of N-Hydroxyacetimidamide Derivatives

The synthesis of derivatives of N-hydroxyacetimidamide can be achieved through various strategic approaches, often involving the construction of the core amidine structure from different precursors.

Approaches Utilizing Arylhydrazononitriles

While less common for the direct synthesis of N-hydroxyacetimidamides, arylhydrazononitriles are versatile intermediates in heterocyclic chemistry and can theoretically be precursors to related structures. The chemistry of these compounds is extensive, though their specific conversion to N-hydroxyacetimidamides is not widely documented in readily available literature.

Synthesis via Hydroxyiminoacetimidamide Intermediates

The synthesis of N-hydroxyacetimidamide derivatives can also be approached through intermediates where the hydroxyimino group is already present. This could involve the modification of a pre-existing hydroxyiminoacetimidamide core.

Preparation of Related N-Hydroxy-2-phenylacetamides

The synthesis of structurally related N-hydroxy-2-phenylacetamides provides valuable insights into the chemical transformations relevant to the target molecule. These compounds share the N-hydroxy and acetamide-like features. For instance, N-hydroxy-N-phenylacetamide has been synthesized and is a known compound. synarchive.com The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide has been reported, starting from 4-aminophenol (B1666318) and chloroacetyl chloride. nih.gov This intermediate could potentially undergo further transformations to introduce the N-hydroxy group and convert the amide to an amidine.

A general method for the synthesis of substituted phenylacetamides involves the reaction of an appropriate amine with chloroacetyl chloride in a suitable solvent like glacial acetic acid. organic-chemistry.org For example, the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide has been achieved through a multi-step process starting from 3-acetamidophenol. google.comorgsyn.org Similarly, N-(4-hydroxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride. nih.govresearchgate.net These methods highlight the versatility of acetamide (B32628) synthesis, which can be a stepping stone towards more complex structures.

Table 2: Examples of Synthesized Phenylacetamide Derivatives

| Compound Name | Starting Materials | Key Reagents |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 4-Aminophenol | Chloroacetyl chloride, Acetic acid |

| N-(2,4-Diformyl-5-hydroxyphenyl)acetamide | 3-Acetamidophenol | 1,1',3,3'-Tetraphenyl-2,2'-biimidazolidinylidene |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | 4-Hydroxy-2-nitroaniline | Acetic anhydride, Sodium bicarbonate |

General Strategies for Amidine and Acetamidine (B91507) Scaffold Construction Relevant to this compound

The construction of the amidine or acetamidine scaffold is a cornerstone of synthesizing the target molecule and its derivatives. The Pinner reaction is a classic and highly effective method for this purpose.

Synthesis from Nitriles and Ammonia (B1221849) Derivatives

The Pinner reaction is a powerful tool for the conversion of nitriles into amidines. synarchive.comwikipedia.orgnrochemistry.com This two-step process begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt. wikipedia.org This intermediate is then reacted with ammonia or an amine to yield the desired amidine. nrochemistry.com

For the synthesis of an acetamidine derivative, the corresponding acetonitrile (B52724) would be the starting material. For example, acetamidine hydrochloride can be produced by the condensation of acetonitrile with a lower alcohol, such as methanol, in the presence of hydrogen chloride, followed by treatment with ammonia. google.com This method is generally applicable to a wide range of aliphatic and aromatic nitriles. nrochemistry.com

A variation of this approach involves the direct reaction of nitriles with ammonia or its derivatives, sometimes in the presence of a catalyst. For instance, amidines can be synthesized by reacting a nitrile with ammonia, a C1-C6-alkylamine, or hydrazine (B178648) in the presence of a mercaptocarboxylic acid. google.com

Table 3: The Pinner Reaction for Amidine Synthesis

| Step | Description | Reactants | Product |

| 1 | Formation of Pinner Salt | Nitrile, Alcohol, Acid (e.g., HCl) | Imino ester salt |

| 2 | Amination | Imino ester salt, Ammonia/Amine | Amidine |

Reduction of Amidoximes

The reduction of amidoximes represents a significant pathway to obtaining amidines, which are structurally related to N-hydroxyacetimidamide compounds. Various methods have been developed to achieve this transformation, often employing catalytic hydrogenation or other reducing agents.

Catalytic hydrogenation is a common approach, frequently utilizing palladium on charcoal (Pd/C) as a catalyst. researchgate.netacs.orgresearchgate.net This reaction is typically carried out in the presence of acetic acid. researchgate.netacs.orgresearchgate.net The process involves the conversion of benzamidoximes into the corresponding benzamidines in good yields. tandfonline.com A transfer hydrogenation approach using a formic acid salt and Pd/C has also been described for the direct conversion of amidoximes to amidines. researchgate.net

Alternative reducing agents and conditions have been explored to offer milder and more efficient syntheses. For instance, the reduction of amidoximes can be achieved using triethylsilane (Et3SiH) with palladium chloride (PdCl2) in the presence of acetic acid. semanticscholar.org Another effective method involves the use of potassium formate (B1220265) with a palladium catalyst and acetic acid, which provides high yields of amidine hydrochlorides. organic-chemistry.org This method is noted for being simple, efficient, and avoiding the use of gaseous hydrogen. organic-chemistry.org For solid-phase synthesis, polymer-bound amidoximes can be reduced to amidines in high yields using stannous chloride dihydrate (SnCl2·2H2O). researchgate.netresearchgate.net Other reagents, such as zinc in acetic acid and sodium amalgam, have also been investigated, though the latter showed limited success, leaving most of the amidoxime (B1450833) unchanged. researchgate.netresearchgate.net

Recent advancements include the use of UV-vis light to promote the reduction of N-arylthiophene-2-carboxamidoximes to their corresponding amidines without the need for a catalyst. acs.orgresearchgate.net This photochemical method is presented as a straightforward and efficient alternative to conventional methods that may require harsh conditions. researchgate.net

The table below summarizes various reagents and catalysts used for the reduction of amidoximes to amidines.

Table 1: Reagents and Catalysts for the Reduction of Amidoximes

| Reagent/Catalyst | Conditions | Reference |

|---|---|---|

| Palladium on Charcoal (Pd/C) | Acetic acid/acetic anhydride | tandfonline.com |

| Potassium Formate, Palladium catalyst | Acetic acid | organic-chemistry.org |

| Stannous Chloride Dihydrate (SnCl2·2H2O) | Solid-phase synthesis | researchgate.netresearchgate.net |

| Triethylsilane (Et3SiH), Palladium Chloride | Acetic acid | semanticscholar.org |

| Zinc (Zn) | Acetic acid | researchgate.net |

Formation of Functionalized Acetamides

The synthesis of this compound and its analogs can be approached through the formation and subsequent modification of functionalized acetamides. A primary route to amidoxime synthesis, including the target compound, involves the reaction of a nitrile with hydroxylamine. nih.gov For instance, 2-(4-bromophenyl)-N-hydroxy-acetamidine is synthesized from 2-(4-bromophenyl)ethanenitrile by reacting it with hydroxylamine hydrochloride and sodium carbonate in a methanol/water mixture. chemicalbook.com The precursor, 4-hydroxyphenylacetonitrile, is a naturally occurring compound. wikipedia.org

Another strategy involves the conversion of primary nitroalkanes into substituted amidoximes. This can be achieved in a one-step synthesis by reacting the nitroalkane with magnesium or lithium amides. nih.gov

The functionalized acetamide itself, specifically N-(4-hydroxyphenyl)acetamide, can be synthesized and serve as a precursor for more complex derivatives. chegg.com For example, esters of N-(4'-hydroxyphenyl)acetamide have been synthesized by reacting it with various acyl chlorides. google.com The synthesis of N-(4-hydroxyphenyl)acetamide can be achieved through the reaction of p-aminophenol with acetic anhydride.

The direct conversion of amides to amidoximes is also possible. One method involves treating the amide with phosphorus pentachloride (PCl5) to form an imidoyl chloride, which then reacts with O-(trimethylsilyl)hydroxylamine to yield the amidoxime. semanticscholar.org The Hofmann rearrangement offers a method to convert amides into amines, which can be a step in a multi-step synthesis of derivatized compounds. youtube.com This reaction proceeds through an isocyanate intermediate. youtube.com

The table below outlines methods for the formation of functionalized acetamides and their conversion to amidoxime precursors.

Table 2: Synthetic Routes Involving Functionalized Acetamides

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)ethanenitrile | Hydroxylamine hydrochloride, Sodium carbonate | 2-(4-bromophenyl)-N-hydroxy-acetamidine | chemicalbook.com |

| Primary nitroalkanes | Magnesium or Lithium amides | Substituted amidoximes | nih.gov |

| Amides | PCl5, O-(trimethylsilyl)hydroxylamine | Amidoximes | semanticscholar.org |

Chemical Transformations and Derivatization Strategies for this compound Analogs

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound analogs is a key site for chemical modification to produce derivatives with altered properties. nih.gov Common derivatization strategies include etherification and esterification.

Esterification of the phenolic hydroxyl group can be achieved by reacting the phenol (B47542) with acyl chlorides or carboxylic acids under appropriate conditions. For example, N-(4'-hydroxyphenyl)acetamide can be esterified with 5-benzoyl-1-methylpyrrole-2-acetic acids by first converting the acid to its acyl chloride. google.com The synthesis of phenolic esters can also be accomplished through enzymatic methods, such as the use of Novozym 435 for the esterification of caffeic acid. nih.gov Another approach involves the acylation of phenolic hydroxyls with reagents like isonicotinoyl chloride, catalyzed by 4-dimethylaminopyridine, which can proceed rapidly under aqueous conditions. nih.gov

Etherification is another valuable strategy for modifying the phenolic group. While direct nucleophilic substitution on the phenolic hydroxyl is challenging due to p-π conjugation, it can be facilitated by the presence of electron-withdrawing groups on the ring. nih.gov

These modifications can lead to the creation of prodrugs or alter the physicochemical properties of the parent compound. nih.gov The functionalization of phenolic compounds can result in hydrolyzable, bioabsorbable molecules with controlled degradation profiles. google.com

The table below provides examples of reactions used to modify the phenolic hydroxyl group.

Table 3: Derivatization of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Acyl chlorides, Pyridine | Phenolic esters | google.com |

| Esterification | Isonicotinoyl chloride, 4-dimethylaminopyridine | Phenolic-INC esters | nih.gov |

Substitutions on the Phenyl Ring

Modifying the phenyl ring of this compound analogs through the introduction of various substituents is a key strategy for exploring structure-activity relationships. nih.gov Electrophilic aromatic substitution reactions are commonly employed for this purpose.

Halogenation is a frequent modification. For instance, a 4-alkoxyphenylacetic acid can be brominated in a solvent like chloroform. google.com The resulting brominated intermediate can then be further functionalized. google.com To avoid halogenation at undesired positions on an activated aromatic ring, the phenolic hydroxyl group may need to be protected, or an electron-withdrawing group can be introduced. nih.gov

The synthesis of precursors with substituted phenyl rings is another effective approach. For example, 3-chloro-4-hydroxyphenylacetic acid can be produced and subsequently dehalogenated catalytically with hydrogen and a palladium catalyst to yield 4-hydroxyphenylacetic acid. google.com Another synthetic route starts with 4-aminophenylacetic acid, which undergoes diazotization followed by hydrolysis to produce 4-hydroxyphenylacetic acid with a reported yield of about 85%. chemicalbook.com

These substitutions can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity and physical characteristics.

The table below details examples of reactions for phenyl ring substitution.

Table 4: Phenyl Ring Substitution Reactions

| Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 4-Alkoxyphenylacetic acid | Bromination | Bromine, Chloroform | Brominated 4-alkoxyphenylacetic acid | google.com |

| 3-Chloro-4-hydroxyphenylacetic acid | Dehalogenation | Hydrogen, Palladium catalyst | 4-Hydroxyphenylacetic acid | google.com |

Derivatization of the Amidine Functionality

The amidine functionality, specifically the N-hydroxyacetimidamide group, offers several sites for derivatization to create a diverse range of analogs. The amidoxime group is known to be important in various fields of chemistry, including medicinal and coordination chemistry. researchgate.net

One common transformation of the amidoxime group is its reaction with "activated" esters, which can lead to the synthesis of 1,2,4-oxadiazoles. acs.org This cyclization reaction provides a scaffold for further chemical exploration.

The amidoxime itself can be part of more complex structures. For example, N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide has been synthesized and used as a scaffold for creating derivatives like 1,3,4-oxadiazoles and 4-amino-1,2,4-triazoles. ktu.edu

Furthermore, the amidoxime functional group can act as a ligand, coordinating with metal ions. It has been shown that pyrimidine-2-amidoxime can form complexes with metal ions like uranyl ({UO2}²⁺). researchgate.net Similarly, N-(4-hydroxyphenyl)acetamide can act as a bidentate ligand, coordinating with metal ions such as Fe(III) through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. openaccessjournals.com

The table below summarizes derivatization strategies for the amidine functionality.

Table 5: Derivatization of the Amidine Functionality

| Reagent/Reaction Type | Product | Reference |

|---|---|---|

| "Activated" esters | 1,2,4-Oxadiazoles | acs.org |

| Hydrazinecarbonyl derivatization | 1,3,4-Oxadiazoles, 4-Amino-1,2,4-triazoles | ktu.edu |

Molecular Interactions and Biochemical Mechanisms of N Hydroxy 2 4 Hydroxyphenyl Acetimidamide

Enzyme Inhibition Profiles of N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide and Analogs

The structural motif of N-hydroxy-amidines and related N-hydroxy amides is a key feature in a range of enzyme inhibitors. This section details the inhibitory activities of these compounds against several important enzyme targets, elucidating the specific molecular interactions that govern their mechanisms of action.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition by this compound Moieties

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the rate-limiting step in tryptophan catabolism. google.com The N-hydroxyamidine moiety, a central feature of this compound, is a potent pharmacophore for IDO1 inhibition.

Structure-based drug design has identified novel hydroxyamidine derivatives as highly effective and selective IDO1 inhibitors. google.com Crystallographic studies of IDO1 in complex with inhibitors like Epacadostat, which contains a hydroxyamidine group, reveal key binding interactions. A crucial interaction is the formation of a dative bond between the N-hydroxylamidine oxygen and the heme iron within the enzyme's active site. google.com This coordination is a primary driver of the inhibitory activity. Further stabilization is achieved through a π–π stacking interaction between the inhibitor's phenyl ring and Tyr126, and a hydrogen bond between a sulfamide (B24259) group and Arg231. google.com

Orally active small molecule inhibitors featuring the hydroxyamidine group, such as INCB023843 and INCB024360, have demonstrated potent suppression of IDO1 activity. researchgate.net The structure-activity relationship (SAR) data for these derivatives underscore the importance of the hydroxyamidine functionality for both enzymatic and cellular potency. google.com

Table 1: IDO1 Inhibition by Hydroxyamidine Derivatives

| Compound | IDO1 Enzymatic Activity (IC50, nM) | Cellular Activity (IC50, nM) |

|---|---|---|

| Compound 14 | 59 | 2 |

| Compound 18 | 72 | 1 |

Data sourced from a study on novel hydroxyamidine derivatives, demonstrating their potent enzymatic and cellular activities against IDO1. google.com

Inhibition of Metalloproteases by Related N-Hydroxyacetamides

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The hydroxamic acid group (a close analog to the N-hydroxyamidine group) is a well-established zinc-binding group (ZBG) utilized in the design of MMP inhibitors. N-hydroxyacetamide derivatives, which are structurally related to this compound, function as potent inhibitors of various MMPs.

The inhibitory mechanism involves the chelation of the catalytic zinc (II) ion in the MMP active site by the hydroxamate group. chemicalbook.com This interaction is characterized by the formation of two coordinate bonds between the hydroxamate oxygens and the zinc ion. Additional hydrogen bonds, such as between the hydroxamate NH group and the carbonyl oxygen of an alanine (B10760859) residue, and between the OH group and a catalytic glutamate, further stabilize the enzyme-inhibitor complex. chemicalbook.com

Different scaffolds incorporating the N-hydroxyacetamide or related hydroxamic acid moiety have been developed to achieve selective inhibition of specific MMPs.

N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives have been identified as promising and selective inhibitors of MMP-9. nih.gov

Triazole-hydroxyacetamides and phenoxy-hydroxyacetamides have shown robust inhibition of meprin α, another metalloproteinase. researchgate.net

N¹-hydroxy-N⁴-phenylbutanediamide derivatives have demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14, with IC50 values in the low micromolar range. researchgate.net

Table 2: MMP Inhibition by an Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide

| Enzyme | IC50 (µM) |

|---|---|

| MMP-2 | 1.0 - 1.5 |

| MMP-9 | 1.0 - 1.5 |

| MMP-14 | 1.0 - 1.5 |

| MMP-3 | No effect |

Data for a specific iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide. researchgate.net

Ketol-Acid Reductoisomerase (KARI) Inhibition by N-Hydroxyoxamates

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. h-its.orgnih.gov The enzyme catalyzes a two-step reaction involving an Mg²⁺-dependent alkyl migration and an NADPH-dependent reduction. nih.gov

N-Hydroxyoxamates, such as N-hydroxy-N-isopropyloxamate (IpOHA), are exceptionally potent inhibitors of KARI. nih.gov These compounds act as reaction-intermediate analogues, mimicking the transition state of the KARI-catalyzed reaction. h-its.org The inhibition by IpOHA is time-dependent in the presence of Mg²⁺ or Mn²⁺, leading to the formation of a nearly irreversible complex with the enzyme. nih.gov The development of these inhibitors was based on the understanding that they could effectively block the enzyme by resembling an unstable intermediate of the catalytic process. h-its.org

Thymidylate Synthase (TS) Inhibition by N4-Hydroxy-dCMP Analogs

Thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. portlandpress.comacs.org N⁴-hydroxy-2′-deoxycytidine 5′-monophosphate (N⁴-OH-dCMP) is a substrate analog that acts as a potent inhibitor of TS from various sources, including mammalian and bacterial. portlandpress.com

The inhibition is competitive with respect to the natural substrate, dUMP. portlandpress.com It is also classified as a slow-binding and mechanism-based inhibition because its potency is dependent on time and the presence of the cofactor N⁵,¹⁰-methylenetetrahydrofolate (meTHF). portlandpress.comnih.gov Crystallographic studies have shown that N⁴-OH-dCMP binds non-covalently to the enzyme's active site. portlandpress.com The inhibitory mechanism involves the formation of an abortive ternary complex with the enzyme and the cofactor, which leads to an uncoupling of the reaction and prevents the methylation of the pyrimidine (B1678525) ring. portlandpress.comnih.gov

Nitric Oxide Synthase (NOS) Inhibition by Related N-Hydroxy Compounds

Nitric Oxide Synthase (NOS) enzymes are responsible for the synthesis of nitric oxide (NO), a key signaling molecule. nih.gov The catalytic process involves the oxidation of L-arginine in two steps. The first step forms Nω-hydroxy-L-arginine (L-NHA) as a stable intermediate, which remains bound to the enzyme. nih.gov In the second step, L-NHA is oxidized to produce L-citrulline and NO.

This N-hydroxy intermediate itself, along with other related N-hydroxy compounds, can act as inhibitors of NOS.

Nω′-hydroxy-Nω-methyl-L-arginine : This synthetic analog has been shown to inhibit the biosynthesis of nitric oxide.

N-hydroxyguanidines : L-NMA (Nω-methyl-L-arginine) is metabolized by iNOS and nNOS to its N-hydroxy derivative, which can then inactivate the enzyme.

Furthermore, compounds with an acetamidine (B91507) moiety, structurally related to this compound, have been investigated as NOS inhibitors. For example, the acetamidine-based compound 1400W is a potent inhibitor of the inducible NOS (iNOS) isoform. The selectivity of these amidine-based inhibitors for different NOS isoforms (nNOS, eNOS, iNOS) is a critical area of research.

Table 3: Inhibition Constants (Ki) of a Selective nNOS Inhibitor

| NOS Isoform | Ki (nM) | Selectivity vs. iNOS | Selectivity vs. eNOS |

|---|---|---|---|

| nNOS | 24 | - | - |

| iNOS | 6552 | 273-fold | - |

| eNOS | 67728 | - | 2822-fold |

Data for compound 8R, an α-amino functionalized aminopyridine derivative.

Other Enzymatic Interactions (e.g., Horseradish Peroxidase)

Hydroxamic acids, the class of compounds to which N-hydroxyacetamides are related, also interact with peroxidases like horseradish peroxidase (HRP). nih.gov HRP is a heme-containing enzyme that catalyzes the H₂O₂-dependent oxidation of a wide variety of aromatic compounds.

Benzhydroxamic acid (BHA) forms a stable, reversible complex with HRP, binding within the enzyme's active site. portlandpress.com X-ray crystallography has revealed that the aromatic ring of BHA sits (B43327) in a hydrophobic pocket, while the hydroxamic acid group forms an extensive hydrogen-bonding network with key residues (H42, R38, P139) and a water molecule in the distal heme pocket. portlandpress.com This binding can competitively inhibit the oxidation of other substrates. nih.gov Furthermore, the binding of hydrophobic hydroxamic acids has been shown to enhance the stereoselectivity of HRP in certain reactions. nih.gov Some studies have also shown that HRP can catalyze the bioactivation of certain carcinogenic hydroxamic acids through oxidation.

Structural Basis of this compound's Mechanism of Action

The inhibitory activity of this compound is rooted in its specific structural features that allow it to bind effectively to the active site of its target enzyme, IDO1. This binding disrupts the normal catalytic cycle of the enzyme, leading to the modulation of downstream biochemical pathways.

Active Site Binding Interactions: Hydrogen Bonding and Porphyrin Interactions

This compound, like other N-hydroxyamidine-based inhibitors, is designed to interact directly with the heme cofactor located within the active site of IDO1. nih.gov The N-hydroxyamidine functional group is a key pharmacophore that facilitates this interaction. This group is capable of forming a coordination bond with the ferric or ferrous iron of the heme porphyrin ring. nih.govacs.org

The binding is further stabilized by a network of hydrogen bonds. While specific crystallographic data for this compound is not available, studies on structurally related hydroxyamidine inhibitors of IDO1 reveal a common binding motif. nih.govresearchgate.net The hydroxyl group and the amidine nitrogen of the inhibitor are positioned to form hydrogen bonds with surrounding amino acid residues and water molecules within the active site. The 4-hydroxyphenyl group of the compound can also participate in hydrogen bonding interactions, potentially with residues in the hydrophobic pocket of the active site, further anchoring the inhibitor in place. The interaction of similar compounds with porphyrin systems has been noted to be influenced by the presence of strong Lewis bases which can prevent direct supramolecular networking via O-H...O-H hydrogen bonds. researchgate.net

Formation of Enzyme-Inhibitor Complexes

The binding of this compound to the active site of IDO1 results in the formation of a stable enzyme-inhibitor complex. nih.gov This complex effectively sequesters the enzyme, preventing it from binding to its natural substrate, L-tryptophan. The stability of this complex is a critical determinant of the inhibitor's potency. The formation of such complexes by hydroxamic acid derivatives with metalloenzymes is a well-established mechanism of inhibition. nih.gov

Modes of Inhibition (e.g., Competitive, Slow-Binding, Mechanism-Based)

Based on the binding mechanism of related hydroxyamidine inhibitors of IDO1, this compound likely acts as a competitive inhibitor . This is because it directly competes with the substrate, L-tryptophan, for binding to the active site of the enzyme. acs.org The inhibitor's structural similarity to the substrate, particularly the presence of an aromatic ring, facilitates its entry and binding into the active site.

Some IDO1 inhibitors have been shown to exhibit different binding preferences, for instance, to the oxygen-bound holo-IDO1, free ferrous holo-IDO1, or free ferric holo-IDO1. acs.org The precise mode for this compound would require specific kinetic studies, but the direct interaction with the heme iron is a hallmark of this class of inhibitors.

Identification of Key Interacting Protein Residues (e.g., F226, G262, A264 for IDO1)

Key residues in the IDO1 active site include:

F226: This phenylalanine residue contributes to the hydrophobic pocket that accommodates the aromatic portion of the inhibitor. researchgate.net

G262 and A264: These residues are part of a flexible loop (residues 260-265) near the active site. researchgate.netnih.gov The conformation of this loop can be significantly affected by inhibitor binding, influencing the accessibility of the active site. researchgate.netnih.gov The main chain NH group of Ala264 can form a hydrogen bond with the inhibitor. researchgate.net

The following table summarizes the key interacting residues within the IDO1 active site and their putative roles in binding inhibitors like this compound.

| Interacting Residue | Location in IDO1 | Putative Role in Inhibition |

| F226 | Hydrophobic Pocket A | Pi-stacking interactions with the inhibitor's phenyl ring. researchgate.net |

| R231 | Active Site | Forms hydrogen bonds that stabilize the active site conformation. researchgate.netnih.gov |

| G262 | DE-loop (260-268) | Part of a flexible loop that can change conformation upon inhibitor binding, affecting active site access. nih.gov |

| A264 | DE-loop (260-268) | The main chain NH group can act as a hydrogen bond donor to the inhibitor. researchgate.netresearchgate.net |

| Heme Iron | Active Site Center | Forms a direct coordination bond with the N-hydroxyamidine group of the inhibitor. nih.gov |

Biochemical Pathways Modulated by this compound

By inhibiting IDO1, this compound directly modulates the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov IDO1 is the rate-limiting enzyme in this pathway, catalyzing the conversion of L-tryptophan to N-formylkynurenine. nih.gov

In various physiological and pathological states, particularly in the tumor microenvironment, the upregulation of IDO1 leads to the depletion of local tryptophan concentrations and the accumulation of kynurenine and its downstream metabolites. This has a profound immunosuppressive effect, as tryptophan is essential for the proliferation and activation of effector T-cells. The accumulation of kynurenine metabolites can also induce T-cell apoptosis.

By blocking the first step in this pathway, this compound is expected to:

Restore local tryptophan levels: This would support the function and proliferation of anti-tumor immune cells, such as cytotoxic T-lymphocytes.

Reduce the production of immunosuppressive kynurenine metabolites: This would alleviate the inhibition of the immune response within the local microenvironment.

Therefore, the primary biochemical consequence of the action of this compound is the reversal of IDO1-mediated immune suppression, which is a key strategy in cancer immunotherapy. nih.gov

Structure Activity Relationship Sar Studies of N Hydroxy 2 4 Hydroxyphenyl Acetimidamide Analogs

Impact of Aromatic Ring Substitutions on Biological Potency

The aromatic ring of N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide serves as a key scaffold for introducing various substituents to modulate the compound's interaction with its biological target. Modifications to this ring can significantly alter electronic properties, hydrophobicity, and steric profile, thereby influencing inhibitory potency and selectivity.

The introduction of halogen atoms to the aromatic ring of related inhibitor scaffolds has been shown to be a viable strategy for enhancing biological activity. Halogens can alter the electronic distribution of the ring and form specific halogen bonds with the target protein, leading to improved binding affinity.

For instance, in a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives developed as STAT6 inhibitors, the introduction of a chlorine atom at the C3 position of the 4-hydroxyphenyl ring (adjacent to the hydroxyl group) resulted in a compound with potent STAT6 inhibition (IC₅₀ of 21 nM). nih.gov This derivative also effectively inhibited IL-4-induced Th2 differentiation in mouse spleen T cells with an IC₅₀ value of 2.3 nM. nih.gov

Similarly, studies on N-hydroxybutanamide derivatives as MMP inhibitors found that an iodoaniline derivative was a potent inhibitor of MMP-2, MMP-9, and MMP-14, with an IC₅₀ value in the range of 1–1.5 μM. nih.gov In contrast, analogs without this halogen substitution were significantly less active. nih.gov These findings underscore the positive contribution of halogenation to the inhibitory efficiency of these classes of compounds.

Table 1: Effect of Halogenation on Inhibitory Activity of Related Analog Structures

| Base Scaffold | Substitution | Target | Activity (IC₅₀) |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | 3-Chloro | STAT6 | 21 nM nih.gov |

| N¹-hydroxy-N⁴-phenylbutanediamide | Iodoaniline | MMP-2, -9, -14 | 1-1.5 µM nih.gov |

In research focused on N-substituted benzimidazole (B57391) carboxamides, the number and position of methoxy (B1213986) and hydroxy groups on an attached phenyl ring significantly influenced antiproliferative activity. mdpi.com For example, a derivative with two hydroxy groups and one methoxy group on the phenyl ring demonstrated the strongest antibacterial activity against the Gram-positive strain E. faecalis (MIC = 8 μM). mdpi.com However, in a different study on N-hydroxybutanamide derivatives, the replacement of a nitro group with a methoxy group on the benzene (B151609) ring did not produce any discernible MMP-inhibiting activity. nih.gov

This highlights that the contribution of hydroxy and methoxy groups is highly dependent on the specific scaffold and the topology of the target's binding site. Their ability to act as hydrogen bond donors or acceptors can be either beneficial or detrimental to binding affinity, depending on the presence of complementary residues in the enzyme's active site.

Table 2: Influence of Methoxy/Hydroxy Substitution on Biological Activity of Related Analog Structures

| Base Scaffold | Substitution Pattern | Target/Assay | Outcome |

| N-Benzimidazole-carboxamide | 2 -OH, 1 -OCH₃ on phenyl ring | E. faecalis | Strongest antibacterial activity (MIC = 8 μM) mdpi.com |

| N-hydroxybutanamide | -OCH₃ replacing -NO₂ on benzene ring | MMPs | No inhibitory activity observed nih.gov |

Role of the N-Hydroxy Amidine Moiety in Target Recognition and Activity

The N-hydroxy amidine (-C(=NOH)NH₂) functional group is a critical pharmacophore for this class of compounds, particularly for those targeting metalloenzymes like IDO1. nih.govacs.org This moiety is essential for coordinating with the metal cofactor in the enzyme's active site, which is the primary mechanism of inhibition. nih.gov

IDO1 is a heme-containing enzyme, and N-hydroxyamidine derivatives act as potent inhibitors by directly interacting with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group. nih.govnih.gov Molecular modeling and quantum chemical calculations have shown that the deprotonated oxygen of the N-hydroxyamidine group binds directly to the heme iron. acs.org This coordination occupies the site where the substrate, tryptophan, would normally bind, thus competitively inhibiting the enzyme's catalytic activity. nih.gov The interaction establishes a stable complex that blocks the enzyme's function, which is crucial for its role in cancer immunotherapy, as IDO1 inhibition can restore T-cell function. nih.govnih.gov The planarity and electronic properties of the N-hydroxy amidine moiety are finely tuned for optimal interaction with the heme cofactor, making it an indispensable feature for the biological activity of these inhibitors.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is paramount to its ability to fit within the binding pocket of a target enzyme. Conformational analysis of this compound analogs and related structures reveals how substituent changes can dictate the molecule's preferred shape and, consequently, its biological activity.

While not directly on this compound, this principle is transferable. The conformation, including the planarity of the aromatic ring relative to the N-hydroxy amidine group, is crucial for proper alignment in the active site. Substitutions on the phenyl ring can introduce steric hindrance or new bonding possibilities that lock the molecule into a specific, biologically active (or inactive) conformation. Therefore, understanding the conformational preferences imparted by different substitution patterns is essential for designing inhibitors that adopt the optimal geometry for target binding.

Development of SAR Models for this compound Derivatives

To systematically understand and predict the biological activity of new analogs, quantitative structure-activity relationship (QSAR) models are developed. These mathematical models correlate variations in the chemical structure of compounds with their measured biological activity.

For a series of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, which are structurally related to N-hydroxyacetimidamides and act as MMP inhibitors, both linear and nonlinear QSAR models have been successfully developed. nih.gov These models utilized 2D autocorrelation descriptors to represent the molecular structures. The selection of the most relevant descriptors was achieved through genetic algorithms coupled with multiple linear regression (MLR) for linear models and Bayesian-regularized neural networks (BRANN) for nonlinear models. nih.gov

The resulting models showed good predictive quality, with cross-validation coefficients (Q²) greater than 0.7 for the nonlinear models. nih.gov A key finding was that different molecular descriptors were important for inhibiting different MMPs, providing valuable insights into ligand specificity. These models help to identify the key physicochemical properties (e.g., electronic, steric, and hydrophobic) that drive inhibitory potency and can guide the rational design of new, more potent, and selective inhibitors before their chemical synthesis. nih.govnih.gov

Computational and Theoretical Investigations of N Hydroxy 2 4 Hydroxyphenyl Acetimidamide

Quantum Chemical Calculations for N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of a molecule.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For derivatives of acetamide (B32628), these calculations reveal key structural parameters. Studies on analogous compounds like N-(4-hydroxyphenyl)acetamide show that the molecule is not perfectly planar. researchgate.netresearchgate.net There is a notable twist between the plane of the hydroxyphenyl ring and the acetamide group. researchgate.netresearchgate.netnih.gov In N-(4-hydroxyphenyl)acetamide, this twist angle around the C-N bond connecting the phenyl ring to the amide group is approximately 22.6 degrees. researchgate.net

The electronic structure of a molecule dictates its properties and reactivity. In related N-arylacetamides, the conformation is stabilized by intramolecular interactions. nih.gov The distribution of electrons across the molecule, bond lengths, and bond angles are determined through these calculations. For instance, in a similar structure, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, DFT calculations were used to compare computed bond lengths with those determined by X-ray crystallography, showing good agreement. researchgate.net Such analyses for this compound would similarly define its structural and electronic landscape.

Table 1: Representative Theoretical vs. Experimental Geometric Data for a Related Hydrazide Moiety This table illustrates the typical correlation between calculated and experimental values for molecular geometry, as would be expected for this compound.

| Parameter | Bond/Angle | DFT Calculated Value | X-ray Experimental Value |

| Bond Length | C=O | 1.218 Å | 1.229 (4) Å |

| Bond Length | C-N (amide) | 1.382 Å | 1.332 (4) Å |

| Bond Length | N-N (hydrazide) | 1.351 Å | 1.370 (3) Å |

| Bond Angle | O=C-N | 124.6° | 124.1 (3)° |

| Source: Adapted from Plutenko et al., 2022. researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring and the N-hydroxy group, while the LUMO would likely be distributed over the acetimidamide portion of the molecule. This distribution dictates how the molecule interacts with other reagents. Computational studies on similar molecules use this analysis to predict their chemical behavior. researchgate.netresearchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; region of nucleophilic character. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; region of electrophilic character. |

| Energy Gap (ΔE) | Energy difference between LUMO and HOMO | A large gap implies high kinetic stability and low chemical reactivity. A small gap implies high reactivity. mdpi.com |

| Source: Compiled from principles described in referenced studies. mdpi.comresearchgate.netresearchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded for clarity.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen. mdpi.comchemrxiv.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms (e.g., in -OH or -NH groups). chemrxiv.org

For this compound, MEP analysis would predict strong negative potentials (red/yellow) around the oxygen atoms of the phenolic hydroxyl group and the N-hydroxy function, as well as the nitrogen atoms of the acetimidamide group. nih.govchemrxiv.org These areas represent the most likely sites for hydrogen bond acceptance. mdpi.com Conversely, the hydrogen atom of the phenolic hydroxyl group and the hydrogen of the N-hydroxy group would exhibit a strong positive potential (blue), identifying them as primary sites for hydrogen bond donation. chemrxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking algorithms explore the possible conformations of a ligand within the binding site of a protein, calculating a score that estimates the binding affinity. nih.gov This process predicts the most favorable binding mode and orientation of the ligand. For a molecule like this compound, docking studies would identify which of its functional groups are critical for anchoring it within a protein's active site. The results typically include a binding energy value (e.g., in kcal/mol), with more negative values indicating a stronger, more stable interaction. nih.gov

Simulations on related amide-containing compounds show that the orientation within the binding pocket is dictated by the formation of stable intermolecular bonds with key amino acid residues. researchgate.netnih.gov

Once a binding mode is predicted, the specific non-covalent interactions that stabilize the ligand-protein complex can be analyzed in detail. For this compound, the following interactions would be crucial:

Hydrogen Bonding: This is a primary driving force for the binding of many ligands. The phenolic hydroxyl group and the N-hydroxy group are potent hydrogen bond donors and acceptors. vulcanchem.com The nitrogen atoms in the acetimidamide group can also act as hydrogen bond acceptors. Docking studies on similar compounds consistently highlight the formation of hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the protein's active site. nih.gov

π-Stacking: The 4-hydroxyphenyl ring is an aromatic system capable of engaging in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govmdpi.com This type of interaction is critical for correctly orienting the ligand within the binding site. mdpi.com

Hydrophobic Interactions: The phenyl ring also contributes to hydrophobic (van der Waals) interactions with nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val) in the binding pocket, further stabilizing the complex. nih.gov

Table 3: Predicted Intermolecular Interactions for this compound

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Phenolic -OH group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Glu, His |

| N-Hydroxy group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Glu, His |

| Phenyl Ring | π-Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |

| Acetimidamide Group | Hydrogen Bond Acceptor | Asn, Gln, Arg, Lys |

| Source: Based on general principles of ligand-protein interactions. vulcanchem.comnih.govmdpi.com |

Computational Explanations for Enzyme Selectivity and Potency

Computational studies, particularly molecular docking, are instrumental in elucidating the structural basis for the selectivity and potency of enzyme inhibitors like this compound. By simulating the binding of the ligand to the active site of a target enzyme, researchers can predict binding affinities and identify key interactions.

Molecular docking analyses of analogous hydroxamic acids have been performed to investigate their potential as inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.gov For instance, in studies of HDAC2 inhibitors, docking simulations reveal crucial hydrogen bond interactions between the hydroxamic acid moiety and amino acid residues within the enzyme's active site, such as aspartic acid, histidine, and arginine. nih.gov The orientation and interactions of the ligand's cap and linker regions with the enzyme's surface pockets also play a significant role in determining potency and selectivity. nih.gov

Chelation of the zinc ion in the enzyme's active site by the hydroxamic acid group.

Hydrogen bonds between the inhibitor and amino acid residues in the catalytic tunnel.

Hydrophobic and van der Waals interactions between the inhibitor's scaffold and hydrophobic pockets of the enzyme.

These computational predictions allow for a rational understanding of why certain analogs of this compound might exhibit higher potency or greater selectivity for one enzyme isoform over another. For example, a study on N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides demonstrated high potency against tumor necrosis factor-alpha converting enzyme (TACE) with significant selectivity over related MMPs. nih.gov

| Compound | LibDock Score | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| SAHA (Reference) | 126.37 | ARG39, HIS183, GLY305, GLY154 | 4 |

| H43 | 145.85 | ARG39, GLN265, HIS145, ASP181, ASP104 | 5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR studies can predict the inhibitory activity and guide the synthesis of new derivatives with enhanced properties.

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Connectivity indices, 2D autocorrelations. nih.gov

3D: van der Waals volume, polar surface area.

Quantum Chemical: HOMO/LUMO energies, dipole moment, partial charges. nih.gov

A QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as MMP inhibitors successfully modeled their inhibitory activity using 2D autocorrelation descriptors. nih.gov The models generated for different MMP isoforms highlighted that distinct descriptors were important for the inhibition of each enzyme, providing insights into ligand specificity for various binding pockets. nih.gov Similarly, a QSAR study on N-hydroxyfurylacrylamide derivatives as HDAC inhibitors utilized quantum chemical and molecular descriptors to build predictive models. nih.gov

| Model | Statistical Parameter | Value |

|---|---|---|

| MLR | Correlation Coefficient (r) | 0.80 |

| ANN | Correlation Coefficient (r) | 0.98 |

| ANN | Cross-validation (rLOO) | 0.77 |

These models, once validated, can be used to screen virtual libraries of this compound analogs, prioritizing the synthesis of compounds with the highest predicted activity.

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), can be used to investigate the reaction mechanisms involving this compound. These studies can elucidate reaction pathways, transition states, and the stability of intermediates and products.

While specific theoretical studies on the reaction mechanisms of this compound are not widely published, insights can be drawn from studies on structurally related compounds. For example, research on the oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (acetaminophen) has explored its reaction with reactive species. nih.gov Such studies are critical for understanding the metabolic fate and potential reactivity of the compound in biological systems. It has been shown that N-acetyl-1,4-benzoquinone imine, a reactive metabolite of acetaminophen, can react with nucleophiles to form various products. nih.gov

Theoretical calculations can determine the energetics of different reaction pathways, such as enzymatic metabolism or chemical degradation. For a molecule like this compound, theoretical studies could investigate:

The mechanism of action as an enzyme inhibitor, including the covalent modification of the enzyme if applicable.

The metabolic pathways, predicting the most likely sites of oxidation, reduction, or conjugation.

The stability of the compound under different pH and temperature conditions.

For instance, DFT calculations can be used to optimize the geometries of reactants, transition states, and products, and to calculate their energies, providing a detailed picture of the reaction energy profile. This information is invaluable for predicting the chemical behavior and potential reactivity of this compound.

Advanced Research Perspectives and Applications of N Hydroxy 2 4 Hydroxyphenyl Acetimidamide

Design and Synthesis of Novel N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide-Based Chemical Probes

The development of chemical probes from a lead compound like this compound is a critical step in elucidating its mechanism of action, identifying its biological targets, and visualizing its distribution within cellular systems. The design of these probes typically involves the introduction of a reporter tag, such as a fluorescent group or an affinity label like biotin, onto the core scaffold without significantly disrupting its native biological activity.

Design Strategies: The primary design consideration is the point of attachment for the reporter tag. For the this compound scaffold, potential modification sites include the phenyl ring or the ethylidene bridge, assuming the N-hydroxyacetimidamide group is crucial for its inhibitory activity. The linker connecting the scaffold to the tag must be carefully chosen to minimize steric hindrance and maintain the compound's binding affinity.

Synthetic Approaches: The synthesis of these probes can be adapted from established chemical reactions. For instance, a synthetic route could be modeled after the acetylation of a substituted aniline, such as 4-hydroxy-2-nitroaniline. nih.gov A potential synthetic pathway for a tagged derivative might involve:

Functionalization of the Parent Scaffold: Introducing a reactive handle, such as an amino or carboxylic acid group, onto the phenyl ring of a precursor molecule.

Linker and Tag Conjugation: Reacting the functionalized scaffold with a linker-reporter conjugate. For example, an amine-reactive, activated form of biotin, which incorporates a spacer arm, can be used to reduce steric hindrance upon binding to avidin (B1170675) or streptavidin.

Final Synthesis Steps: Completing the synthesis to form the final N-hydroxyacetimidamide moiety.

These probes are instrumental in pull-down assays to identify protein binding partners and in fluorescence microscopy to study cellular uptake and localization.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to reduce toxicity. nih.gov This involves substituting an atom or a functional group with another that has similar physical or chemical properties, thereby retaining the desired biological activity. nih.gov For the this compound scaffold, several key functional groups can be considered for bioisosteric modification.

Key Bioisosteric Modifications:

Hydroxyl Group (-OH) on the Phenyl Ring: The phenolic hydroxyl group is a common site for modification. It can be replaced with groups like -F, -NH2, or -OMe to alter hydrogen bonding capacity, pKa, and metabolic stability. cambridgemedchemconsulting.com The replacement of hydrogen with fluorine, for example, can block metabolic oxidation at that site due to the strength of the C-F bond. cambridgemedchemconsulting.com

N-Hydroxyamidoxime Moiety: The N-hydroxy group is often critical for activity, particularly in inhibiting metalloenzymes where it can chelate the metal cofactor. However, subtle modifications can be explored. The core C-N-OH linkage might be replaced by other zinc-binding groups found in inhibitors of enzymes like histone deacetylases (HDACs), such as a hydroxamic acid group. nih.govnih.gov

The table below outlines potential bioisosteric replacements for different moieties within the this compound structure. cambridgemedchemconsulting.com

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenolic -OH | -F, -OMe, -NH₂ | Modulate pKa, hydrogen bonding, and metabolic stability |

| Phenyl Ring | Pyridyl, Thiophene, 4-Fluorophenyl | Alter electronic properties and explore new binding interactions |

| Methylene (-CH₂-) | -NH-, -O-, -S- | Change bond angles, polarity, and hydrogen bonding potential |

| Hydrogen (-H) | Deuterium (-D) | Reduce rate of metabolism (Kinetic Isotope Effect) |

These replacements can lead to the discovery of new analogues with improved drug-like properties. nih.gov

Strategies for Enhancing Selectivity and Potency of this compound Inhibitors

Enhancing the potency (how much of the drug is needed) and selectivity (how well it binds to the intended target versus off-targets) is a primary goal of lead optimization. N-Hydroxyamidines are known inhibitors of enzymes like ribonucleotide reductase (RR) and indoleamine 2,3-dioxygenase (IDO1). nih.govnih.gov

Increasing Potency: Structure-activity relationship (SAR) studies are crucial for improving potency. By systematically synthesizing and testing derivatives, researchers can identify which modifications lead to stronger binding.

Targeting Ribonucleotide Reductase: Derivatives of N-hydroxy-N'-aminoguanidine (HAG) have shown non-competitive inhibition of RR, with apparent Ki values varying significantly based on their substitutions, ranging from 3.4 to 543 μM for CDP reductase. nih.gov This demonstrates that modifications to the core structure can drastically alter inhibitory potency. nih.gov

Targeting IDO1: In a series of N'-hydroxy-2-phenylacetimidamides designed as IDO1 inhibitors, optimization led to compounds with IC50 values as low as 39-80 nM. nih.gov This high potency was achieved by adding specific substituents, such as nitrobenzofurazan derivatives. nih.gov

Enhancing Selectivity: Selectivity is vital for minimizing off-target effects.

IDO1 vs. TDO: A significant challenge in targeting IDO1 is avoiding the inhibition of tryptophan 2,3-dioxygenase (TDO), a related enzyme. Successful strategies have yielded compounds with remarkable selectivity, showing 312 to 1593-fold greater potency for IDO1 over TDO. nih.gov This is often achieved by exploiting subtle structural differences in the active sites of the two enzymes.

Disrupting Subunit Interactions: For complex enzymes like ribonucleotide reductase, which consists of RR1 and RR2 subunits, a modern strategy involves designing small molecules that disrupt the protein-protein interaction between these subunits, preventing the formation of the active enzyme complex. nih.gov

The following table summarizes findings from studies on related hydroxyamidine inhibitors, illustrating how structural changes impact potency and selectivity.

| Target Enzyme | Compound Series | Key Finding | Result |

| Ribonucleotide Reductase | N-hydroxy-N'-aminoguanidine (HAG) derivatives | Substitution affects inhibition constant (Ki) | Apparent Ki values ranged from 3.4 to 543 μM nih.gov |

| Indoleamine 2,3-dioxygenase (IDO1) | N'-hydroxy-2-phenylacetimidamides | Addition of nitrobenzofurazan group | Potent inhibition (IC50 = 39-80 nM) and high selectivity over TDO (>300-fold) nih.gov |

| Indoleamine 2,3-dioxygenase (IDO1) | Hydroxyamidines (INCB024360) | Oral administration | Potently suppressed tryptophan metabolism in vivo nih.govresearchgate.net |

Integration of Synthetic Chemistry and Computational Biology in this compound Research

The modern drug discovery process heavily relies on the integration of traditional synthetic chemistry with powerful computational biology tools. nih.gov This synergy accelerates the identification and optimization of lead compounds like this compound.

Computational Approaches:

Virtual Screening: Computational methods can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. This can be done through structure-based virtual screening, which uses the 3D structure of the target protein, or ligand-based screening, which uses the structure of known active molecules. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies can help visualize how modifications would affect binding in the active site of enzymes like IDO1 or ribonucleotide reductase, guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the key interactions that maintain it. nih.gov

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and deep neural networks can be developed to predict the biological activity of new compounds based on their chemical structures, helping to prioritize which derivatives to synthesize and test. nih.gov

By using computational tools to predict the most promising candidates, synthetic chemists can focus their efforts on synthesizing molecules with the highest probability of success. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient development of novel inhibitors based on the this compound scaffold.

Q & A

Q. How can researchers optimize synthesis conditions for N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide?

To optimize synthesis, focus on reaction parameters such as temperature, solvent selection, and residence time. For example, demonstrates that acetimidamide formation achieves high yield (92.3%) and purity (93%) under conditions of 120°C, 1 bar pressure, and 13.3 min residence time using DMSO as the solvent. DMSO is preferred over DMF due to its easier removal during aqueous-phase work-up. A stepwise approach to parameter optimization, including factorial design experiments, can systematically identify critical variables affecting yield and purity .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For resolving hydroxyl and imidamide proton signals, particularly in DMSO-d₆ to stabilize labile protons.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula via exact mass analysis.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., N–O stretching in hydroxyimidamide).

- X-ray Crystallography : For definitive structural elucidation, leveraging programs like SHELXL for refinement .

NIST Standard Reference Data () provides validated spectral libraries for cross-referencing experimental data .

Q. How should stability studies be designed for this compound under varying pH and temperature?

Conduct accelerated stability testing using HPLC to monitor degradation products. For example:

- pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C and analyze aliquots at 0, 24, and 48 hours.

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks, assessing purity loss and byproduct formation. ’s methodology for tracking yield/purity under thermal stress (Table 1) provides a template for such studies .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound against nitric oxide synthase (NOS)?

Follow pharmacological assay protocols from :

Enzyme Inhibition Assays : Use recombinant iNOS enzyme and measure IC₅₀ via Griess reaction to quantify nitric oxide (NO) production.

Tissue-Based Validation : Test inhibitory effects in aortic rat tissue to confirm activity in physiological systems.

Selectivity Profiling : Compare inhibition against nNOS and eNOS isoforms to assess specificity. Compound 9a (a related imidamide) showed an IC₅₀ of 4.6 µM against iNOS without cardiovascular side effects, serving as a reference .

Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies?

Address discrepancies through:

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS.

- Metabolite Identification : Use HRMS to detect active/inactive metabolites that may explain reduced in vivo efficacy.

- Dose-Response Correlation : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for protein binding and metabolic clearance. Cross-reference methods in , which details analytical workflows for phenolic analogs in biological matrices .

Q. What strategies are effective for detecting and quantifying this compound in complex biological matrices?

Leverage hyphenated techniques:

- LC-UV/FLD : For high sensitivity, using λmax ≈ 255 nm (similar to ’s UV profile for structurally related compounds).

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 195 → 177).

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates. ’s protocols for analyzing phenolic compounds (e.g., daidzein, genistein) provide a methodological foundation .

Methodological Tables

Q. Table 1. Optimization of Acetimidamide Formation (Adapted from )

| Condition Set | Temperature (°C) | Solvent | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 100 | DMF | 10.0 | 85.4 | 91 |

| 2 | 110 | DMSO | 12.5 | 87.6 | 90 |

| 3 (Optimal) | 120 | DMSO | 13.3 | 92.3 | 93 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.